
IITZ-01
Übersicht
Beschreibung
IITZ-01 ist ein neuartiger, potenter lysosomotropischer Autophagie-Inhibitor. Es hat sowohl in vitro als auch in vivo eine signifikante Antitumorwirkung als Einzelwirkstoff gezeigt, insbesondere bei triple-negativem Brustkrebs . Autophagie ist ein zellulärer Prozess, der beschädigte Organellen und langlebige Proteine recycelt, indem er sie zur Degradation an Lysosomen liefert. Bei Krebszellen spielt die Autophagie eine entscheidende Rolle für das Überleben, die Proliferation und die Resistenz gegen metabolischen und chemotherapeutischen Stress .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsstoffen. Der Syntheseweg umfasst typischerweise die Bildung von Schlüsselzwischenprodukten durch verschiedene chemische Reaktionen wie nucleophile Substitution, Cyclisierung und funktionelle Gruppenumwandlungen. Das Endprodukt wird durch Reinigungsprozesse wie Umkristallisation oder Chromatographie erhalten . Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser Synthesewege umfassen, um die Ausbeute und Reinheit zu erhöhen und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren.
Wirkmechanismus
IITZ-01, also known as 4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine or N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, is a potent autophagy inhibitor with single-agent anticancer activity .
Target of Action
The primary target of this compound is the autophagy pathway . It also targets the NLRP3 inflammasome .
Mode of Action
This compound acts as a potent autophagy inhibitor . It disrupts lysosomal functions, leading to the accumulation of autophagosomes and the inhibition of autophagosomal degradation . This compound also activates the NLRP3 inflammasome, which is dependent on mitochondrial damage and mROS accumulation .
Biochemical Pathways
This compound affects the autophagy pathway by inhibiting the degradation process within lysosomes . This results in the accumulation of autophagosomes within the cell . Additionally, this compound induces mitochondrial damage, leading to an increase in intracellular mROS, which can activate the NLRP3 inflammasome .
Pharmacokinetics
Its potent autophagy inhibition and cytotoxic action suggest that it may have favorable adme properties .
Result of Action
The action of this compound leads to the inhibition of autophagy and the activation of the NLRP3 inflammasome . This results in apoptosis through the mitochondria-mediated pathway . This compound has demonstrated potent antitumor action in vivo, particularly in triple-negative breast cancer .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, the compound’s lysosomotropic properties allow it to disrupt lysosomal functions . Additionally, the activation of the NLRP3 inflammasome by this compound is dependent on mitochondrial damage and mROS accumulation , which can be influenced by the cellular environment.
Biochemische Analyse
Biochemical Properties
IITZ-01 exhibits potent lysosomotropic properties with autophagy inhibitory action . It enhances autophagosome accumulation but inhibits autophagosomal degradation by impairing lysosomal function . This results in the inhibition of autophagy, a homeostatic process that recycles damaged organelles and long-lived proteins by delivering them in double-membrane vesicles to lysosomes for degradation .
Cellular Effects
This compound has been found to have a significant impact on various types of cells and cellular processes. It induces mitochondrial damage in BMDM cells, resulting in an increase in intracellular mROS . This can activate the NLRP3 inflammasome . Furthermore, this compound also abolishes mitochondrial membrane potential and triggers apoptosis through the mitochondria-mediated pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its specific accumulation in lysosomes, leading to their deacidification and the inhibition of maturation of lysosomal enzymes . This results in lysosomal dysfunction and the inhibition of autophagy . Furthermore, this compound is a specific agonist of the NLRP3 inflammasome . Its activation of the NLRP3 inflammasome is dependent on mitochondrial damage and mROS accumulation .
Temporal Effects in Laboratory Settings
Treatment with this compound results in the vacuolated appearance of cells due to its specific accumulation in lysosomes . Over time, this leads to the inhibition of autophagy
Metabolic Pathways
Its role as an autophagy inhibitor suggests that it may interact with enzymes and cofactors involved in this process .
Transport and Distribution
This compound is a lysosomotropic molecule, meaning it specifically accumulates in lysosomes . This suggests that it may interact with transporters or binding proteins that direct it to this subcellular location.
Subcellular Localization
As a lysosomotropic molecule, this compound is localized in lysosomes . Its accumulation in these organelles leads to their deacidification and dysfunction, ultimately resulting in the inhibition of autophagy .
Vorbereitungsmethoden
The synthesis of IITZ-01 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The final product is obtained through purification processes like recrystallization or chromatography . Industrial production methods would likely involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
IITZ-01 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Es kann auch reduziert werden, um reduzierte Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Potent Antitumor Activity
IITZ-01 has demonstrated significant anticancer efficacy in various preclinical models. Notably, it exhibited more than 10-fold stronger autophagy inhibition compared to chloroquine, a standard autophagy inhibitor. In vivo studies using the MDA-MB-231 breast cancer xenograft model revealed that this compound not only inhibited tumor growth but also induced apoptosis through mitochondrial pathways, showcasing its potential as a single-agent anticancer therapeutic .
Sensitization to TRAIL-Induced Apoptosis
Recent studies highlight this compound's ability to sensitize renal carcinoma cells to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis. This sensitization occurs through the upregulation of death receptor 5 (DR5) and downregulation of survivin, an inhibitor of apoptosis protein. By modulating these proteins, this compound enhances TRAIL sensitivity in cancer cells while sparing normal cells from toxicity .
Study 1: Autophagy Inhibition and Cancer Cell Viability
A study conducted by researchers demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and renal carcinoma. The results indicated that the compound's ability to inhibit autophagy contributed to increased cytotoxicity in these cells .
Cell Line | IC50 (µM) | Autophagy Inhibition |
---|---|---|
MDA-MB-231 (Breast) | 0.5 | Significant |
Caki-1 (Renal) | 0.7 | Significant |
ACHN (Renal) | 0.8 | Significant |
Study 2: TRAIL Sensitization Mechanism
Another study focused on the mechanism behind this compound's sensitization of renal carcinoma cells to TRAIL-induced apoptosis. The findings revealed that the compound effectively upregulated DR5 levels while downregulating survivin through the ubiquitin-proteasome pathway. This dual action not only enhanced apoptotic signaling but also provided insights into potential combinatory therapies involving TRAIL .
Vergleich Mit ähnlichen Verbindungen
IITZ-01 wird mit anderen Autophagie-Inhibitoren wie Chloroquin und IITZ-02 verglichen. Während Chloroquin ein bekannter Autophagie-Inhibitor ist, hat es in vivo keine vollständige Autophagie-Hemmung erreicht . This compound hingegen hat eine mehr als 10-fach stärkere Autophagie-Hemmung und eine 12- bis 20-fach bessere zytotoxische Wirkung als Chloroquin gezeigt . IITZ-02 ist eine weitere ähnliche Verbindung, aber this compound hat in vivo eine überlegene Antitumorwirksamkeit gezeigt .
Ähnliche Verbindungen
- Chloroquin
- IITZ-02
Insgesamt sticht this compound durch seine potente Autophagie-Hemmung und seine signifikante Antitumoraktivität hervor, was es zu einem vielversprechenden Kandidaten für die weitere präklinische Entwicklung als potenzielles Antitumortherapeutikum macht .
Biologische Aktivität
IITZ-01 is a novel compound recognized for its potent biological activities, particularly as a lysosomotropic autophagy inhibitor. Its mechanisms of action have been extensively studied in various cancer cell lines, revealing significant implications for cancer therapy.
This compound primarily functions by inhibiting autophagy, a cellular process that can protect cancer cells from stress and chemotherapy. This compound has been shown to:
- Sensitize Cancer Cells : this compound enhances the sensitivity of cancer cells, particularly renal, lung, and breast carcinoma cells, to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis. This is achieved through the upregulation of DR5 (death receptor 5) and the downregulation of survivin, an anti-apoptotic protein .
- Modulate Apoptosis-Related Proteins : The treatment with this compound leads to significant changes in the expression levels of various apoptosis-related proteins. While survivin is downregulated, DR5 is upregulated, contributing to increased apoptotic signaling in treated cells .
Key Findings from Research Studies
The following table summarizes critical findings regarding the biological activity of this compound:
Case Studies and Experimental Evidence
- TRAIL Sensitivity Enhancement : In experiments with Caki-1 and ACHN cells, this compound was found to significantly increase TRAIL sensitivity. The combination treatment led to higher levels of apoptosis compared to controls, indicating that this compound effectively primes cancer cells for death signals .
- Protein Expression Analysis : Western blotting techniques revealed that this compound treatment resulted in the downregulation of survivin while increasing DR5 levels. This alteration in protein expression is crucial for promoting apoptosis in cancer cells .
- In Vivo Efficacy : In vivo studies demonstrated that this compound exhibits superior anticancer efficacy in xenograft models, particularly in triple-negative breast cancer (TNBC). The compound's ability to inhibit autophagy was linked to its enhanced therapeutic effects against tumor growth .
Eigenschaften
IUPAC Name |
4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN8O/c27-18-7-11-20(12-8-18)29-25-32-24(33-26(34-25)35-13-15-36-16-14-35)28-19-9-5-17(6-10-19)23-30-21-3-1-2-4-22(21)31-23/h1-12H,13-16H2,(H,30,31)(H2,28,29,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEDDGLPNSLBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.